![molecular formula C25H27N5O4 B2412836 6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540481-34-3](/img/structure/B2412836.png)

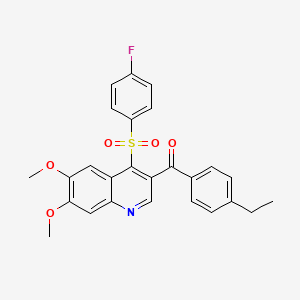

6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the IUPAC name, other names or identifiers, and the class of compounds it belongs to.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound can undergo, including any that are particularly characteristic of its class of compounds.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones has been explored, analyzing the heterocyclization process and mechanisms for the formation of the pyrimidine heterocycle (Lipson, Desenko, Shirobokova, & Borodina, 2003).

Another study involved the condensation of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and dimedone, leading to the creation of partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones, confirmed by X-ray diffraction data (Lipson, Desenko, Borodina, Shirobokova, Shishkin, & Zubatyuk, 2006).

Pharmacological Applications

Research on substituted indolylthiadiazole derivatives and substituted quinazolinonylthiadiazole derivatives, including compounds similar to the specified chemical, has shown potential in antibacterial activity (Singh, Sexana, Kumar, & Kumar, 2010).

The compound has also been examined for its potential as an H1-antihistaminic agent, with studies showing promising results in guinea pigs (Gobinath, Subramanian, Alagarsamy, Nivedhitha, & Solomon, 2015).

Chemical Transformations and Derivatives

The compound has been used as a base for synthesizing various derivatives, such as the 6-functionalized 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines, with studies highlighting the potential for creating functionalized derivatives (Kolosov, Shvets, Manuenkov, Vlasenko, Omelchenko, Shishkina, & Orlov, 2017).

Its derivatives have also been investigated for antiproliferative effects on various cancer cell lines, indicating potential applications in cancer therapy (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).

Chemical Synthesis Under Specific Conditions

Research has been conducted on the synthesis of tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one ring systems under solvent-free conditions, highlighting environmentally friendly and economical synthesis methods (Shaabani, Farhangi, & Rahmati, 2006).

Another study explored a simple and efficient synthesis of this compound and its derivatives, focusing on the use of acetic acid as a reaction medium to facilitate the process (Mousavi, Maghsoodlou, Hazeri, & Habibi‐Khorassani, 2015).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and appropriate safety precautions.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.

properties

IUPAC Name |

6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O4/c1-25(2)12-16-20(17(31)13-25)21(14-6-8-26-9-7-14)30-24(27-16)28-23(29-30)15-10-18(32-3)22(34-5)19(11-15)33-4/h6-11,21H,12-13H2,1-5H3,(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLPSVGDBOYAKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)N2)C5=CC=NC=C5)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2412761.png)

![(2Z)-2-(4-fluorobenzylidene)-8-(tetrahydrofuran-2-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2412763.png)

![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(3-methoxybenzyl)-3-methylbutanamide](/img/structure/B2412764.png)

![N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2412767.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2412768.png)

![N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2412770.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2412772.png)